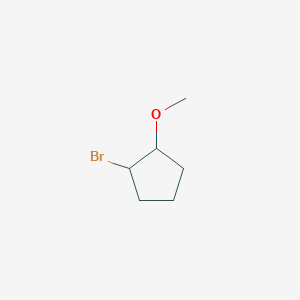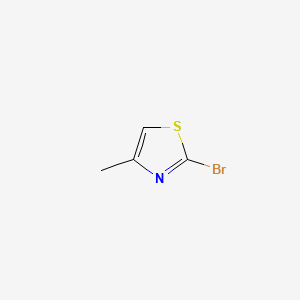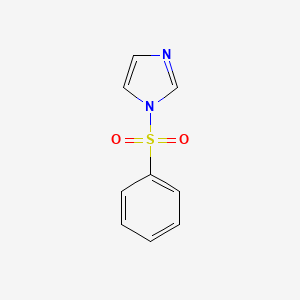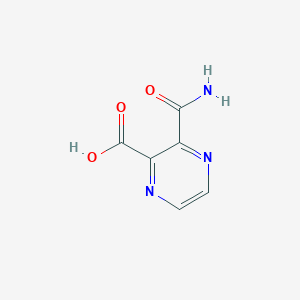![molecular formula C15H13FO3 B1268368 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 351066-28-9](/img/structure/B1268368.png)
3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves strategic chemical reactions aiming to introduce functional groups at specific positions on the aromatic ring. For instance, Wang Bao-jie (2006) demonstrated a simplified one-step synthesis method for a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting a method that avoids the use of concentrated acids and reduces costs through the recyclability of trifluoroacetic acid (Wang Bao-jie, 2006).
Molecular Structure Analysis
Crystallographic and spectroscopic analyses play a vital role in determining the molecular structure of compounds. Studies like those by Gomes et al. (2018) on methoxybenzaldehyde oxime derivatives provide insights into the conformations and hydrogen-bonding patterns of similar compounds, which are crucial for understanding the reactivity and interactions of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (Gomes et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can be inferred from reactions involving similar structures. For example, the work by Qiu He et al. (2010) on 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine highlights the potential for intramolecular hydrogen bonding and the formation of stable crystalline networks, indicating a propensity for specific chemical interactions and stability (Qiu He et al., 2010).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are essential for its application in various fields. Ildız et al. (2018) investigated the structural transformations of similar compounds under cryogenic conditions, providing valuable information on their stability and phase behavior at low temperatures (Ildız et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, such as reactivity towards various reagents, stability under different conditions, and its ability to undergo specific transformations, can be understood through studies on related compounds. For instance, Collins et al. (2016) describe the synthesis of a labeled derivative, highlighting techniques for introducing isotopic labels and analyzing the compound's behavior in synthetic pathways (Collins et al., 2016).
科学的研究の応用
Synthesis Methods
- A simplified synthetic method of 3-fluoro-4-methoxybenzaldehyde, which could be a related compound to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, was developed. This one-step process avoids the damage caused by concentrated acids in industrial production and reduces costs by recycling trifluoroacetic acid (Wang Bao-jie, 2006).
Anticancer Applications
- Fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, have been synthesized and used in the creation of anticancer combretastatins. These fluoro combretastatins have demonstrated potent cell growth inhibitory properties, similar to CA-4 (N. Lawrence et al., 2003).
Electrosynthesis Applications
- Paired electrolysis was used to synthesize 4-methoxybenzaldehyde, a compound related to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. This process pairs two reactions to create valuable chemicals with no waste, demonstrating a significant advance in sustainable chemistry (Rebecca S. Sherbo et al., 2018).
Crystallographic Studies
- Crystallographic studies of methoxybenzaldehyde oxime derivatives, which are structurally related to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, revealed different conformations and hydrogen-bonding patterns. Such studies are vital for understanding the physical and chemical properties of these compounds (L. Gomes et al., 2018).
Bioconversion Studies
- The white-rot fungus Bjerkandera adusta demonstrated the potential to bioconvert fluorine-substituted methoxybenzaldehydes, suggesting possible applications in biotechnological production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKMTVBQWKBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341435 |
Source


|
| Record name | 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
351066-28-9 |
Source


|
| Record name | 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
